molecular formula C9H6ClN3OS B14987869 N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide

N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B14987869
M. Wt: 239.68 g/mol
InChI Key: AZAANMFYJCSKOT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-chloroaniline with thionyl chloride to form 3-chlorophenyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with a carboxylic acid derivative to form the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, altering their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA, leading to changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
  • N-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxamide
  • N-(3-chlorophenyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom at the 3-position of the phenyl ring can enhance its binding affinity to certain enzymes and receptors compared to other similar compounds .

Properties

Molecular Formula

C9H6ClN3OS

Molecular Weight

239.68 g/mol

IUPAC Name

N-(3-chlorophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C9H6ClN3OS/c10-6-2-1-3-7(4-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14)

InChI Key

AZAANMFYJCSKOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CSN=N2

Origin of Product

United States

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